molecular formula C13H12BrN3O2 B1420507 Methyl 1-(5-bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate CAS No. 1150164-26-3

Methyl 1-(5-bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate

Cat. No. B1420507
M. Wt: 322.16 g/mol
InChI Key: FJOSEQIDAWCAQV-UHFFFAOYSA-N
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Description

“Methyl 1-(5-bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate” is a synthetic organic molecule . It consists of a cyclopropane ring, a pyridine ring, and an ester functional group.


Molecular Structure Analysis

The molecular formula of this compound is C10H10BrNO2 . The InChI code is 1S/C10H10BrNO2/c1-14-9(13)10(4-5-10)8-3-2-7(11)6-12-8/h2-3,6H,4-5H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown liquid . It has a molecular weight of 256.1 g/mol . It’s worth noting that it’s insoluble in water.

Scientific Research Applications

Synthesis and Biological Activity

Methyl 1-(5-bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate has been a focus in the synthesis of biologically active derivatives. For example, Rodrigues and Bhalekar (2016) synthesized 1-thiocarboxamido-3-methyl-4-(4-arylhydrazono)-5-(5-bromopyridin-2-yl) imino-4,5-dihydro pyrazole derivatives, which were evaluated for biological efficacy. This highlights the compound's role in developing new biologically active chemicals (Rodrigues & Bhalekar, 2016).

Structural and Spectral Investigations

Viveka et al. (2016) focused on the structural and spectral investigations of similar pyrazole derivatives. They characterized 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid using various spectroscopic techniques, demonstrating the compound's significance in detailed molecular studies (Viveka et al., 2016).

Antitumor Activity

Huang et al. (2017) synthesized novel compounds, including methyl 5-(acetyloxy)-1-(6-bromo-2-pyridinyl)-1H-pyrazole-3-carboxylate, and evaluated their antitumor activity. They found that some compounds showed weak growth inhibition on HepG2 cell lines, indicating potential applications in cancer research (Huang et al., 2017).

Antimicrobial Activity

Farag et al. (2008) synthesized new N-phenylpyrazole derivatives, showing significant antimicrobial properties. This research points towards the potential use of these compounds in developing new therapeutic agents against microbial infections (Farag et al., 2008).

Catalysts in Polymerization

Obuah et al. (2014) used ferrocenylpyrazolyl palladium complexes, including 3-ferrocenyl-1H-pyrazole-5-carboxylate, as catalysts for polymerizing 1-heptene and 1-octene to highly branched polyolefins. This demonstrates the compound's utility in material science and industrial applications (Obuah et al., 2014).

Corrosion Inhibition

Chetouani et al. (2005) studied the inhibitory effect of bipyrazole compounds on the corrosion of pure iron in acidic media. This suggests the compound's relevance in corrosion science and its potential use in protecting metals from corrosion (Chetouani et al., 2005).

Safety And Hazards

The compound has several hazard statements: H302, H315, H320, H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 .

properties

IUPAC Name

methyl 1-(5-bromopyridin-2-yl)-5-cyclopropylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O2/c1-19-13(18)10-7-16-17(12(10)8-2-3-8)11-5-4-9(14)6-15-11/h4-8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOSEQIDAWCAQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)Br)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674875
Record name Methyl 1-(5-bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(5-bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate

CAS RN

1150164-26-3
Record name Methyl 1-(5-bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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